molecular formula C32H27ClN4O4 B2431981 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide CAS No. 1796921-95-3

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide

Cat. No. B2431981
CAS RN: 1796921-95-3
M. Wt: 567.04
InChI Key: UASIGNFSHHEIMG-UHFFFAOYSA-N
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Description

DBU is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

DBU is commercially available and is produced synthetically. It may also be isolated from the sea sponge Niphates digitalis .


Molecular Structure Analysis

DBU has a bicyclic structure with two nitrogen atoms incorporated into the ring system .


Chemical Reactions Analysis

DBU is used as a reagent in organic chemistry. It is used as a ligand and base. As a base, protonation occurs at the imine nitrogen .


Physical And Chemical Properties Analysis

DBU is a colorless liquid with a molar mass of 152.241 g/mol. It has a density of 1.018 g/mL. It has a melting point of -70 °C and a boiling point of 261 °C .

Scientific Research Applications

Vasopressin Receptor Antagonism

A study by Ohkawa et al. (1999) focuses on the synthesis and characterization of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, which exhibit antagonistic activity for vasopressin V1 and V2 receptors. These compounds, including one closely related to the requested chemical, demonstrated high affinity for the V2 receptor and lower affinity for the V1 receptor. This research suggests potential applications in disorders related to vasopressin receptors (Ohkawa et al., 1999).

Antiproliferative Effects on Cancer Cells

Kim et al. (2011) investigated the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives and their antiproliferative activities against melanoma and hematopoietic cell lines. This study's relevance to the requested compound lies in the exploration of structurally related compounds for potential anticancer applications (Kim et al., 2011).

Antitumor Properties

Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, specifically focusing on a compound that exhibits curative activity against leukemia. This study is pertinent due to the structural similarities with the chemical of interest, indicating potential applications in antitumor therapies (Stevens et al., 1984).

Crystal Structure Analysis

Research by Trilleras et al. (2009) on isostructural compounds, specifically 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, provides insights into the crystal structure and molecular interactions of compounds similar to the requested chemical. This can inform the understanding of its structural properties and potential applications (Trilleras et al., 2009).

Synthesis of Novel Derivatives

Dias et al. (1996) discussed the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives, which are structurally related to the requested compound. The study of these derivatives could provide a foundation for developing new compounds with varied biological activities (Dias et al., 1996).

Mechanism of Action

DBU acts as a catalyst in various reactions. For example, it is used in the reduction of azides to amines under metal-free conditions .

Safety and Hazards

DBU is labeled as a dangerous compound. It has hazard statements H301, H302, H312, H314, H412 .

Future Directions

DBU is being studied for its potential use in various chemical reactions. For example, it has been used as a catalyst in the reduction of azides to amines .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27ClN4O4/c1-20-10-6-7-13-23(20)27(38)19-37-26-15-9-8-14-24(26)29(21-11-4-3-5-12-21)35-30(31(37)39)36-32(40)34-22-16-17-28(41-2)25(33)18-22/h3-18,30H,19H2,1-2H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIGNFSHHEIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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